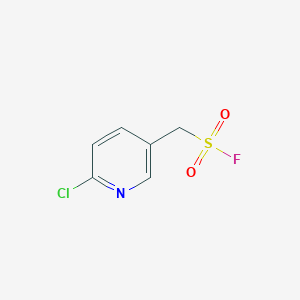

(6-Chloropyridin-3-yl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGBSPHYTCCDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CS(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255029 | |

| Record name | 3-Pyridinemethanesulfonyl fluoride, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384431-40-6 | |

| Record name | 3-Pyridinemethanesulfonyl fluoride, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384431-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanesulfonyl fluoride, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of (6-Chloropyridin-3-yl)methanesulfonyl fluoride

This guide provides an in-depth technical analysis of (6-Chloropyridin-3-yl)methanesulfonyl fluoride , a specialized building block in modern medicinal chemistry and chemical biology.

Executive Summary

(6-Chloropyridin-3-yl)methanesulfonyl fluoride (CAS: 1384431-40-6) is a bifunctional heteroaromatic reagent utilized primarily in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike simple aryl sulfonyl fluorides, this compound features a methylene spacer (

Its core value lies in its orthogonal reactivity :

-

The Sulfonyl Fluoride (

): A latent electrophile stable to hydrolysis but reactive toward specific nucleophiles (Tyr, Lys, Ser) in protein pockets or under catalysis.[1] -

The 6-Chloropyridine Motif: An electron-deficient heterocycle amenable to Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, allowing for modular scaffold elaboration.

Chemical Structure & Electronic Properties

1.1 Structural Analysis

The molecule consists of a 2,5-disubstituted pyridine ring. The positioning of the substituents creates a unique electronic environment:

-

Position 6 (Chlorine): The chlorine atom is activated by the ring nitrogen (ortho-position), making it susceptible to

displacement by amines or alkoxides. This allows the "warhead" to be attached to diverse drug scaffolds. -

Position 3 (Methanesulfonyl Fluoride): The methylene bridge interrupts the conjugation between the sulfonyl group and the pyridine ring. This prevents the strong electron-withdrawing effect of the

from overly deactivating the pyridine ring, while preserving the independent reactivity of the sulfur center.

| Property | Value / Description |

| CAS Number | 1384431-40-6 |

| Formula | |

| Molecular Weight | 209.63 g/mol |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| SMILES | |

| Physical State | White to off-white crystalline solid (typically) |

1.2 Reactivity Profile (The SuFEx Mechanism)

The sulfonyl fluoride group is distinct from sulfonyl chlorides.[1][2] It possesses high thermodynamic stability (bond energy approx. 130 kcal/mol) and resistance to reduction. It does not react nonspecifically with water or plasma nucleophiles.

Activation: The

-

Proximity: Specific H-bonding networks in an enzyme active site (e.g., Serine proteases).

-

Catalysis: Silicon-mediated abstraction (e.g., using TMS-ethers) or Calcium-mediated activation.

Figure 1: Mechanism of SuFEx activation.[2] The sulfonyl fluoride remains inert until activated by specific environmental conditions or catalysts.

Synthetic Methodology

Synthesis of (6-Chloropyridin-3-yl)methanesulfonyl fluoride typically follows the conversion of a benzylic-type halide or alcohol to the sulfonyl fluoride. The most robust pathway avoids the unstable sulfonyl chloride intermediate by using a "one-pot" oxidative fluorination or direct displacement.

Protocol: Deoxy-Fluorosulfonylation (Recommended Route)

Rationale: Direct conversion from the alcohol avoids handling toxic gases and unstable intermediates.

Starting Material: (6-Chloropyridin-3-yl)methanol.

-

Step 1: Mesylation/Halogenation

-

Convert the alcohol to the benzyl chloride using Thionyl Chloride (

) in DCM. -

Reaction:

.

-

-

Step 2: Sulfination

-

Treat the chloride with Sodium Sulfinate (

) or thiourea followed by oxidation. A modern approach uses Sodium Methylsulfinate.

-

-

Step 3: Oxidative Fluorination (The Sharpless/Cornella Method)

-

Reagents: Sodium sulfinate intermediate +

(source of F) + Oxidant (e.g., -

Condition: Biphasic system (Water/Acetonitrile) at room temperature.

-

Alternative Direct Route (From Sulfonamide): If the sulfonamide derivative is available, it can be converted to the sulfonyl fluoride using the Pyrylium Tetrafluoroborate method (Cornella et al.), which allows for late-stage fluorination under mild conditions.

Figure 2: Synthetic pathway from the commercially available alcohol precursor.

Applications in Drug Discovery

3.1 Covalent Inhibition (Targeted Protein Degradation)

This compound is an ideal "warhead" for designing covalent inhibitors. The methylene spacer allows the sulfonyl fluoride to reach nucleophilic residues (Lysine

-

Mechanism: The pyridine ring binds to the target (or is linked to a ligand), positioning the

near a reactive residue. -

Selectivity: Unlike acrylamides (which target Cysteine), sulfonyl fluorides target Tyr/Lys/His, expanding the "druggable" proteome.

3.2 Fragment-Based Drug Discovery (FBDD)

The 6-chloro group allows this molecule to serve as a fragment.

-

Workflow:

-

Perform

with a library of amines to generate diverse (amino-pyridyl)methanesulfonyl fluorides. -

Screen these fragments against a protein target using Mass Spectrometry.

-

Hits are identified by a covalent mass shift (+209 Da - F = +190 Da adduct).

-

3.3 ABPP (Activity-Based Protein Profiling)

Researchers use this scaffold to probe the reactivity of specific enzyme classes. The stability of the

Handling and Safety Protocols

While sulfonyl fluorides are more stable than chlorides, they are still potent electrophiles and potential enzyme inhibitors (e.g., AChE inhibitors).

-

Hazard Identification:

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H314: Causes severe skin burns and eye damage (due to potential HF release upon decomposition).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.

-

Deactivation: Excess reagent can be quenched with a solution of amine (e.g., benzylamine) in methanol, converting the reactive fluoride to a stable sulfonamide.

References

-

Sharpless, K. B., et al. (2014). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018).[3] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link

-

Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. Link

-

Narayanam, M. K., et al. (2020).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Chemical Reviews. Link

-

PubChem Database. "(6-Chloropyridin-3-yl)methanesulfonyl fluoride - Compound Summary." National Center for Biotechnology Information. Link

Sources

molecular weight and formula of (6-Chloropyridin-3-yl)methanesulfonyl fluoride

The following technical monograph provides a comprehensive analysis of (6-Chloropyridin-3-yl)methanesulfonyl fluoride, structured for researchers in medicinal chemistry and chemical biology.

Executive Summary

(6-Chloropyridin-3-yl)methanesulfonyl fluoride (CAS: 1384431-40-6) is a specialized bifunctional building block utilized in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery. Unlike simple aliphatic sulfonyl fluorides, this molecule integrates a "sleeping beauty" electrophile (the sulfonyl fluoride) with a modifiable heteroaromatic scaffold (the chloropyridine). Its primary utility lies in the development of covalent probes and proteolysis targeting chimeras (PROTACs), where the stability of the S(VI)–F bond allows for high selectivity in biological media.

Part 1: Physicochemical Profile & Identity

The molecule consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 3-position with a methanesulfonyl fluoride moiety. This structural arrangement provides a unique electronic environment where the electron-deficient pyridine ring modulates the reactivity of the benzylic sulfonyl fluoride.

Key Data Table[1][2][3]

| Property | Value |

| Chemical Name | (6-Chloropyridin-3-yl)methanesulfonyl fluoride |

| CAS Registry Number | 1384431-40-6 |

| Molecular Formula | C₆H₅ClFNO₂S |

| Molecular Weight | 209.63 g/mol |

| SMILES | O=S(CC1=CN=C(Cl)C=C1)(F)=O |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DMSO, Acetonitrile, DCM; limited water solubility |

| Stability | Hydrolytically stable at neutral pH; resistant to reduction |

Structural Analysis

-

The SuFEx Warhead (-SO₂F): The sulfonyl fluoride group is chemically inert to reduction and hydrolysis under physiological conditions but reacts specifically with nucleophiles (e.g., Tyrosine, Serine, Lysine) when activated by the local protein environment or external catalysts (e.g., Ca²⁺, silyl ethers).

-

The Pyridine Scaffold: The nitrogen atom in the ring pulls electron density, making the C6-Chlorine susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows researchers to first attach a drug pharmacophore to the pyridine ring before deploying the sulfonyl fluoride for covalent bonding.

Part 2: Synthetic Utility & Mechanism

The "Bifunctional Hub" Concept

This molecule acts as a linchpin in fragment-based drug discovery (FBDD). It offers two orthogonal reactivity handles:

-

Handle A (Cl-Pyridine): Reacts via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or SₙAr displacement to attach the "ligand" or "warhead" carrier.

-

Handle B (SO₂F): Serves as the covalent trap for the target protein.

Reactivity Visualization

The following diagram illustrates the orthogonal reactivity pathways available to this molecule.

Figure 1: Orthogonal reactivity map showing the sequential functionalization of the chloropyridine handle followed by SuFEx activation.

Part 3: Experimental Protocols

Synthesis of the Sulfonyl Fluoride (Standard Protocol)

While specific patents for this CAS are proprietary, the synthesis follows the standard "Sharpless-style" conversion from the sulfonyl chloride precursor.

Precursor: (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Reagents:

-

Potassium Bifluoride (KHF₂) [Saturated aqueous solution]

-

Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of (6-Chloropyridin-3-yl)methanesulfonyl chloride in MeCN (approx. 0.5 M concentration).

-

Activation: Add 2.0 equivalents of saturated aqueous KHF₂ dropwise. The reaction is typically biphasic.

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LC-MS (The fluoride is less polar than the chloride).

-

Workup: Dilute with EtOAc and wash with water (x2) and brine. The sulfonyl fluoride is hydrolytically stable, allowing for standard aqueous workup.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Note: Avoid using glass for prolonged storage of acidic fluoride solutions; however, this reaction is rapid enough that standard glassware is acceptable.

Handling & Safety (Critical)

-

Toxicity Warning: Sulfonyl fluorides are analogs of Methanesulfonyl Fluoride (MSF), a known irreversible inhibitor of Acetylcholinesterase (AChE) .

-

Protocol:

-

Always handle in a fume hood.

-

Skin Protection: Double-glove (Nitrile). Sulfonyl fluorides can penetrate skin and covalently modify proteins.

-

Inactivation: Quench waste with a basic amine solution (e.g., 1M NaOH with piperidine) to force hydrolysis before disposal.

-

Part 4: Drug Discovery Applications[2][5]

Covalent Inhibition (Targeted)

This molecule is ideal for targeting non-catalytic nucleophiles on protein surfaces. Unlike acrylamides (which target Cysteine), SuFEx probes can target Tyrosine (via phenolic -OH) and Lysine (via ε-NH₂).

Workflow:

-

Docking: Model the (6-chloropyridin-3-yl)methyl group into the protein pocket.

-

Linking: Use the 6-chloro position to attach a recognition element that binds reversibly to the target.

-

Ligation: Upon binding, the SO₂F group is positioned near a nucleophilic residue. The "proximity effect" drives the covalent bond formation, releasing fluoride.

Stability vs. Reactivity

The unique advantage of this molecule is its high metabolic stability . The C-F bond in the sulfonyl fluoride is strong (approx. 130 kcal/mol for S-F bond dissociation), preventing non-specific reaction with glutathione (GSH) in the cell cytosol. This contrasts with sulfonyl chlorides, which are rapidly quenched by cellular thiols.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

-

NIST Chemistry WebBook. "Methanesulfonyl fluoride (Analogous Data)." National Institute of Standards and Technology.

-

Enamine Building Blocks. "Sulfonyl Fluorides for SuFEx." Enamine.net.

Synthesis Pathways for (6-Chloropyridin-3-yl)methanesulfonyl Fluoride: A Technical Guide

Executive Summary & Strategic Context

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally shifted the landscape of covalent drug discovery and chemical biology. Central to this paradigm are sulfonyl fluorides, which exhibit an exceptional balance of aqueous stability and context-specific reactivity towards nucleophilic residues (e.g., tyrosine, lysine, histidine) in protein binding pockets[1].

(6-Chloropyridin-3-yl)methanesulfonyl fluoride represents a highly valuable heteroaryl building block. It combines the SuFEx-capable sulfonyl fluoride warhead with a functionalizable chloropyridine core, making it an ideal precursor for advanced pharmaceutical intermediates. This whitepaper details the optimal synthetic pathways to access this molecule, emphasizing mechanistic causality, self-validating experimental protocols, and scalability.

Retrosynthetic Analysis & Pathway Selection

The synthesis of (6-Chloropyridin-3-yl)methanesulfonyl fluoride relies on the functionalization of the readily available precursor, 2-chloro-5-(chloromethyl)pyridine [2]. The primary synthetic challenge lies in installing the sulfur(VI) center and the fluorine atom without triggering premature hydrolysis, causing polymerization, or displacing the aromatic chlorine atom.

We evaluate two primary pathways for this transformation:

-

Pathway A (The Classical Halogen Exchange Route): A robust, highly scalable three-step process utilizing an isothiouronium salt intermediate.

-

Pathway B (The Direct Sulfonate Activation Route): A modern, transition-metal-free, one-pot methodology that bypasses unstable intermediates[3].

Caption: Retrosynthetic and forward synthesis pathways for (6-Chloropyridin-3-yl)methanesulfonyl fluoride.

Pathway A: The Classical Halogen Exchange Route

Mechanistic Causality & Reagent Selection

This pathway proceeds via an isothiouronium salt to a sulfonyl chloride intermediate, followed by halogen exchange.

-

Thiourea vs. Direct Thiolation: Reacting the benzyl chloride with thiourea forms a highly crystalline isothiouronium salt. This specific choice avoids the formation of symmetric disulfides, a common and difficult-to-separate byproduct when using direct thiolation methods (e.g., NaSH).

-

KHF₂ vs. KF: For the halogen exchange step, potassium bifluoride (KHF₂) is vastly superior to potassium fluoride (KF). KF is highly hygroscopic, and its high lattice energy often requires harsh conditions or phase-transfer catalysts to liberate the nucleophilic fluoride. KHF₂ provides the bifluoride anion (HF₂⁻), which exhibits enhanced solubility in organic media and acts as an internal proton source, facilitating a cleaner and faster S-F bond formation[4].

Self-Validating Experimental Protocol A

Step 1: Isothiouronium Salt Formation

-

Suspend 2-chloro-5-(chloromethyl)pyridine (1.0 equiv, 100 mmol) and thiourea (1.1 equiv, 110 mmol) in 150 mL of absolute ethanol.

-

Reflux the mixture for 4 hours.

-

Validation Check: The reaction is self-indicating; the initial suspension will transition to a clear solution upon heating, followed by the heavy precipitation of the white isothiouronium hydrochloride salt upon cooling to 0 °C. Filter and dry the salt.

Step 2: Oxidative Chlorination

-

Resuspend the isothiouronium salt in a biphasic mixture of dichloromethane (DCM) and water (1:1, 200 mL) at 0 °C.

-

Slowly bubble Cl₂ gas (or add aqueous NaOCl dropwise in the presence of HCl) into the vigorously stirred mixture.

-

Validation Check: Maintain oxidation until the aqueous layer remains persistently yellow (indicating chlorine saturation). TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of baseline material and the appearance of a fast-moving, UV-active spot corresponding to the sulfonyl chloride.

Step 3: Fluorination

-

Separate the organic (DCM) layer containing the sulfonyl chloride, dry over anhydrous MgSO₄, and concentrate to approximately 50% volume.

-

Add KHF₂ (3.0 equiv) and stir at room temperature for 12 hours.

-

Validation Check: ¹⁹F NMR of a crude aliquot must show a characteristic sharp singlet between +50 to +60 ppm, confirming the successful S-F bond formation. Quench with water, extract, and purify via short-path silica plug.

Pathway B: Direct Sulfonate Activation (Transition-Metal-Free)

Mechanistic Causality & Reagent Selection

This modern one-pot methodology bypasses the unstable, moisture-sensitive sulfonyl chloride intermediate entirely[3].

The starting material is first converted to a stable sodium sulfonate. To achieve fluorination, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is employed as a mild, electrophilic activating agent. The sulfonate oxygen attacks the triazine ring, forming a highly reactive mixed anhydride. This intermediate is exceptionally susceptible to nucleophilic attack by the bifluoride ion (from KHF₂), extruding the triazine byproduct and yielding the target sulfonyl fluoride.

Caption: Mechanism of sulfonate activation by cyanuric chloride and subsequent fluorination.

Self-Validating Experimental Protocol B

Step 1: Sulfonation

-

Reflux 2-chloro-5-(chloromethyl)pyridine (1.0 equiv, 50 mmol) with Na₂SO₃ (1.5 equiv, 75 mmol) in a mixture of H₂O/EtOH (1:1, 100 mL) for 12 hours.

-

Concentrate the solvent in vacuo to yield the crude sodium (6-chloropyridin-3-yl)methanesulfonate as a white solid.

Step 2: Activation and Fluorination

-

Suspend the crude sulfonate (1.0 equiv) in acetone to achieve a 0.2 M concentration.

-

Add cyanuric chloride (1.1 equiv), KHF₂ (3.0 equiv), and tetra-n-butylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst[3].

-

Stir the heterogeneous mixture at 60 °C for 12 hours.

-

Validation Check: The reaction is visually trackable; the precipitation of insoluble cyanuric acid derivatives (white, chalky solid) indicates the consumption of the mixed anhydride.

Step 3: Workup

-

Filter the mixture to remove the triazine byproducts and excess inorganic salts.

-

Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

-

Validation Check: ¹H NMR will show a distinct downfield shift of the benzylic CH₂ protons (typically >4.5 ppm) due to the strongly electron-withdrawing nature of the newly installed -SO₂F group.

Quantitative Data & Pathway Comparison

To assist in route selection for process chemistry or discovery scaling, the following table summarizes the quantitative metrics of both methodologies:

| Metric | Pathway A (Halogen Exchange) | Pathway B (Sulfonate Activation) |

| Overall Yield | 65 - 75% | 70 - 85% |

| Atom Economy | Moderate (Requires Cl₂ gas/oxidants) | High (One-pot activation) |

| Key Intermediates | Isothiouronium salt, Sulfonyl chloride | Sodium sulfonate, Mixed anhydride |

| Toxicity Profile | High (Chlorine gas, corrosive intermediates) | Moderate (Cyanuric chloride is an irritant) |

| Scalability | Excellent (Industrial standard) | Good (Requires phase-transfer optimization) |

References

-

The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL:[Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: RSC Publishing URL:[Link]

-

Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions Source: KU Leuven / ACS Sustainable Chemistry & Engineering URL:[Link]

-

Cas 70258-18-3, 2-Chloro-5-chloromethylpyridine Source: LookChem URL:[Link]

Sources

Reactivity Profiling of Chloropyridine-Based Sulfonyl Fluorides

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Focus: Electronic tuning, stability limitations, and orthogonal reactivity (SNAr vs. SuFEx).

Executive Summary: The Dual-Electrophile Advantage

Chloropyridine-based sulfonyl fluorides represent a high-value "privileged scaffold" in covalent drug discovery and chemical biology. Unlike standard phenyl sulfonyl fluorides, this heterocyclic class offers a tunable reactivity landscape governed by two distinct electrophilic centers:

-

The Sulfur(VI) Center: A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry, targeting Tyrosine, Lysine, and Serine residues.[1][2]

-

The Chloropyridine Core: An electron-deficient aromatic ring capable of Nucleophilic Aromatic Substitution (SNAr), particularly when activated by the strong electron-withdrawing sulfonyl group.

This guide provides a rigorous analysis of their reactivity profiles, distinguishing between "stable" and "labile" isomers, and detailing protocols to control chemoselectivity.

Structural Stability & Electronic Profiling

The reactivity of chloropyridine sulfonyl fluorides is not monolithic; it is strictly dictated by the relative positions of the nitrogen atom, the chlorine substituent, and the sulfonyl fluoride group.

The "Alpha-Effect" and Thermal Instability

A critical failure mode in this scaffold is SO₂ extrusion . Researchers must be aware that sulfonyl fluorides attached directly adjacent to the pyridine nitrogen (2-position or 6-position) often exhibit lower thermal stability compared to their 3-pyridyl counterparts.

| Isomer Configuration | Stability Profile | Dominant Decomposition Pathway |

| 3-Sulfonyl Fluoride | High | Stable to hydrolysis; resistant to SO₂ extrusion. Ideal for library storage. |

| 2-Sulfonyl Fluoride | Low | Prone to spontaneous SO₂ extrusion to form chloropyridines. |

| 4-Sulfonyl Fluoride | Moderate | Variable stability; sensitive to strongly basic conditions. |

Electronic Activation (Hammett Correlation)

The chlorine atom on the pyridine ring is not merely a handle for functionalization; it acts as a potent inductive activator (

-

Effect on SuFEx: The electron-withdrawing nature of the chloropyridine ring makes the sulfur center more electrophilic than in phenyl sulfonyl fluoride (

increases). -

Effect on SNAr: The sulfonyl fluoride group (

) activates the ring for SNAr displacement of the chlorine, enabling "scaffold hopping" before or after the click reaction.

Orthogonal Reactivity: Controlling the Pathway

The core challenge in working with this scaffold is controlling the competition between SuFEx at Sulfur and SNAr at Carbon .

Mechanism of Action

The following diagram illustrates the divergent pathways available to a generic 2-chloropyridine-5-sulfonyl fluoride.

Figure 1: Divergent reactivity pathways. The choice of nucleophile hardness and catalyst determines the reaction site.

Chemoselectivity Rules

-

To Target C-Cl (SNAr): Use "soft" nucleophiles (thiols, secondary amines) in non-polar solvents (DCM, THF) without Lewis acid activation. The S-F bond is homolytically strong and heterolytically inert under these conditions.

-

To Target S-F (SuFEx): Use silyl ethers (R-OTMS) with bifluoride catalysts (TBAF, KHF2) or phenolic nucleophiles in aqueous buffers. The C-Cl bond remains intact unless high temperatures (>80°C) are applied.

Experimental Protocols

Protocol A: Kinetic Profiling via 19F NMR

This protocol validates the hydrolytic stability and reactivity rate (

Materials:

-

Substrate: 0.1 M solution of chloropyridine sulfonyl fluoride in DMSO-d6.

-

Internal Standard:

-Trifluorotoluene (inert in this range). -

Buffer: PBS (pH 7.4) or Tris (pH 8.0).

Workflow:

-

Preparation: Mix 400 µL of DMSO-d6 substrate solution with 100 µL of buffer in an NMR tube.

-

Acquisition: Acquire 19F NMR spectra every 15 minutes for 12 hours at 25°C.

-

Data Analysis: Integrate the sulfonyl fluoride signal (

to -

Calculation: Plot

vs. time. A linear decay indicates pseudo-first-order hydrolysis.-

Target Stability:

hours in PBS is required for biological probing.

-

Protocol B: Synthesis of 6-Chloropyridine-3-Sulfonyl Fluoride

Note: This protocol uses the "KHF2" method, avoiding gaseous SO2F2.

Step-by-Step:

-

Sulfonyl Chloride Formation:

-

Dissolve 2-chloropyridine-5-sulfonic acid (1.0 equiv) in thionyl chloride (5.0 equiv).

-

Add catalytic DMF (0.1 equiv). Reflux for 4 hours.

-

Concentrate in vacuo to obtain the crude sulfonyl chloride. Caution: Reacts violently with water.

-

-

Fluorine Exchange (The "Sandwich" Method):

-

Dissolve crude sulfonyl chloride in MeCN (0.5 M).

-

Prepare a saturated aqueous solution of KHF2 (potassium bifluoride, 4.0 equiv).

-

Add the KHF2 solution dropwise at 0°C. Stir vigorously for 2 hours, allowing to warm to RT.

-

Why KHF2? The bifluoride anion (

) is a potent nucleophile that displaces Cl but is acidic enough to prevent hydrolysis of the resulting fluoride.

-

-

Workup:

-

Dilute with EtOAc and wash with water (x2) and brine.

-

Dry over Na2SO4. Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Sulfonyl fluorides typically elute much faster than chlorides due to lower polarity.

-

Application: Covalent Fragment Screening

Chloropyridine sulfonyl fluorides are premier candidates for Targeted Covalent Inhibitor (TCI) discovery. The following workflow describes how to screen these fragments against a target protein.

Figure 2: Proteomic screening workflow for covalent binders.

Interpretation of Mass Shifts

When analyzing MS data, the chloropyridine scaffold offers a unique isotopic signature due to the chlorine atom (

-

Mass Shift Calculation:

. -

Signature: Look for the characteristic 3:1 isotopic ratio in the modified peptide peaks. This confirms the adduct contains the chloropyridine ring and rules out false positives.

References

-

Sharpless, K. B., et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Mykhailiuk, P. K. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv/Enamine.

-

Jones, L. H., et al. (2024). "A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Hubs." Thieme Connect.

-

Bull, J. A., et al. (2024).[2] "Unconventional reactivity of sulfonyl fluorides." Imperial College London / Spiral.

-

Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry.

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. thieme-connect.com [thieme-connect.com]

- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to (6-Chloropyridin-3-yl)methanesulfonyl fluoride: A Versatile Hub for SuFEx Click Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful new tool for molecular assembly, earning its place as a next-generation click chemistry reaction.[1][2] Central to this technology is the unique stability and latent reactivity of the sulfonyl fluoride (-SO₂F) moiety, which can form robust covalent bonds with high fidelity and efficiency.[3] This guide focuses on a key heterocyclic building block, (6-Chloropyridin-3-yl)methanesulfonyl fluoride, detailing its molecular profile, synthesis, and application as a connective hub in SuFEx reactions. We provide field-proven insights and step-by-step protocols to empower researchers in chemical biology, drug discovery, and materials science to leverage this versatile reagent for rapid diversification and late-stage functionalization of complex molecules.[4][5]

Introduction: The Power of SuFEx and the Role of Heterocyclic Building Blocks

Click chemistry has revolutionized how scientists approach the synthesis of functional molecules, emphasizing reactions that are modular, high-yielding, and tolerant of diverse functional groups.[4] In 2014, Sharpless and co-workers introduced Sulfur(VI) Fluoride Exchange (SuFEx), a new family of click reactions centered on the remarkable properties of the S(VI)-F bond.[3] Unlike their sulfonyl chloride counterparts which are prone to reduction, sulfonyl fluorides are exceptionally stable to hydrolysis, oxidation, and reduction, yet can be activated to react efficiently with nucleophiles under specific conditions.[1][3] This "on-demand" reactivity makes them ideal for applications requiring high chemoselectivity, from polymer synthesis to bioconjugation.[6][7]

The true power of SuFEx is realized through the development of diverse "connective hubs" or building blocks that can be used to link molecular fragments.[6] While simple aryl sulfonyl fluorides have been widely used, there is a growing need for more complex, functionalized hubs. Heterocyclic scaffolds are of particular interest, as they are ubiquitous in pharmaceuticals and bioactive compounds.[8] The (6-Chloropyridin-3-yl)methanesulfonyl fluoride building block offers a unique combination of features:

-

A SuFEx-active Core: The methanesulfonyl fluoride group (-CH₂SO₂F) provides the reactive handle for SuFEx ligation.

-

A Tunable Heterocycle: The 6-chloropyridine ring serves as a versatile scaffold, with the chlorine atom acting as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8]

-

Pharmacophoric Relevance: The pyridyl moiety is a privileged structure in medicinal chemistry, known to engage in favorable interactions with biological targets.[8][9]

This guide provides the technical foundation for harnessing the potential of this specific and powerful SuFEx building block.

Molecular Profile and Physicochemical Properties

Understanding the properties of (6-Chloropyridin-3-yl)methanesulfonyl fluoride is critical for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (6-chloropyridin-3-yl)methanesulfonyl fluoride | - |

| CAS Number | 1384431-40-6 | [10] |

| Molecular Formula | C₆H₅ClFNO₂S | - |

| Molecular Weight | 209.63 g/mol | - |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Key Features | Highly stable S(VI)-F bond, reactive chlorine handle for cross-coupling | [3][8] |

Structural Diagram

Below is the two-dimensional structure of the title compound.

Caption: Structure of (6-Chloropyridin-3-yl)methanesulfonyl fluoride.

Synthesis and Characterization

The synthesis of sulfonyl fluorides typically relies on the conversion of more common sulfonyl chlorides or sulfonic acids.[1] A general and robust method involves the halide exchange of a corresponding sulfonyl chloride with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[11]

Exemplary Synthesis Protocol: From Sulfonyl Chloride

This protocol describes a two-step process starting from the commercially available (6-chloropyridin-3-yl)methanethiol.

Step 1: Oxidative Chlorination to (6-Chloropyridin-3-yl)methanesulfonyl Chloride

-

Setup: To a stirred solution of (6-chloropyridin-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v) at 0 °C, add N-chlorosuccinimide (NCS) (5.0 eq) portion-wise over 30 minutes.

-

Causality: The aqueous acetonitrile provides sufficient polarity to dissolve the reactants while the low temperature helps to control the exothermicity of the oxidation. NCS is a convenient and effective oxidizing and chlorinating agent for this transformation.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude sulfonyl chloride is often used directly in the next step without further purification due to its reactivity.

Step 2: Fluoride Exchange to (6-Chloropyridin-3-yl)methanesulfonyl Fluoride

-

Setup: Dissolve the crude sulfonyl chloride from Step 1 in a suitable solvent like acetonitrile. Add a fluoride source, such as spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst, like 18-crown-6 (0.1 eq).

-

Causality: The phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic solvent, thereby facilitating the nucleophilic substitution at the sulfur center.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction progress by LC-MS, observing the disappearance of the sulfonyl chloride and the appearance of the sulfonyl fluoride product.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (6-Chloropyridin-3-yl)methanesulfonyl fluoride.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application as a SuFEx Click Chemistry Hub

The utility of (6-Chloropyridin-3-yl)methanesulfonyl fluoride lies in its ability to reliably connect with nucleophiles, primarily phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively.[3][12]

General SuFEx Reaction Mechanism

The SuFEx reaction is typically base-catalyzed, with tertiary amines or specific organocatalysts activating the S(VI)-F bond towards nucleophilic attack.[13] The process involves the formation of a transient, highly electrophilic intermediate that is rapidly captured by the nucleophile.

Caption: General mechanism of a base-catalyzed SuFEx reaction.

Protocol: SuFEx Reaction with a Phenolic Nucleophile

This protocol details a standard procedure for coupling (6-Chloropyridin-3-yl)methanesulfonyl fluoride with a generic phenol.

-

Reagent Preparation: In a clean, dry vial, dissolve the phenol (1.0 eq) and (6-Chloropyridin-3-yl)methanesulfonyl fluoride (1.1 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF (0.1 M concentration).

-

Causality: A slight excess of the sulfonyl fluoride ensures complete consumption of the potentially more valuable nucleophile. Anhydrous conditions prevent potential hydrolysis, though SuFEx is notably water-tolerant.

-

-

Base Addition: Add a suitable organic base. For phenols, a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) is effective. For more sensitive substrates, a weaker base like triethylamine can be used, potentially requiring heat.

-

Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting materials.

-

Self-Validation: A successful reaction will show a new spot/peak corresponding to the higher molecular weight product and complete consumption of the limiting reagent.

-

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Causality: The acid wash removes the organic base, while the bicarbonate wash removes any unreacted acidic phenol.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired sulfonate product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical SuFEx coupling experiment.

Advanced Applications in Drug Discovery

The true potential of (6-Chloropyridin-3-yl)methanesulfonyl fluoride is realized in its application to complex synthetic challenges, such as late-stage functionalization (LSF) and library synthesis for drug discovery.[5][14]

-

Library Synthesis: The dual reactivity of the molecule allows for a two-step diversification. First, a library of phenols or amines can be coupled via the SuFEx reaction. Second, the chlorine atom on the pyridine ring can be subjected to various palladium-catalyzed cross-coupling reactions to install a second point of diversity. This modular approach enables the rapid exploration of chemical space around a privileged core.[4][14]

-

Covalent Inhibitors: Sulfonyl fluorides have gained prominence as electrophilic "warheads" for covalent inhibitors, reacting with nucleophilic amino acid residues like tyrosine, lysine, and histidine in protein binding sites.[15][16] This building block can be incorporated into a pharmacophore to create potent and selective covalent probes or drugs.

Conclusion

(6-Chloropyridin-3-yl)methanesulfonyl fluoride is a powerful and versatile building block that masterfully combines the reliability of SuFEx click chemistry with the synthetic flexibility of a functionalized heterocycle. Its exceptional stability, coupled with predictable and high-yielding reactivity, makes it an invaluable tool for researchers. By providing a robust anchor for SuFEx-mediated ligation and a secondary site for chemical elaboration, it streamlines the synthesis of complex molecules and accelerates the hit-to-lead process in drug discovery.[4] This guide serves as a foundational resource, enabling scientists to confidently integrate this reagent into their synthetic programs and unlock new possibilities in molecular design.

References

-

Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme.

-

Zeng, D., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(7), nwad123.

-

Kori, K., et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112.

-

Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.

-

Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.

-

Sharpless, K. B., et al. (2014). Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Scribd.

-

J&K Scientific LLC. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific.

-

Sharpless, K. B., & Wolan, D. W. (2019). Biocompatible SuFEx reaction via iminosulfur oxydifluorides. Various.

-

Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919-2925.

-

Merck. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.

-

Smedley, C., & Willis, M. C. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Reactivity. Chemistry – A European Journal.

-

Lin, M., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate.

-

Miloserdov, F. M., et al. (2024). Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry. Angewandte Chemie International Edition.

-

Tang, P., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2685-2694.

-

Smedley, C. J., et al. (2023). Sulfur fluoride exchange. Springer Nature Experiments.

-

Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

-

Zhang, C., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications, 13(1), 5893.

-

Smedley, C. J., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ChemRxiv.

-

Giel, M. C., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie International Edition, 56(20), 5565-5569.

-

BLD Pharm. (n.d.). (6-Chloropyridin-3-yl)methanesulfonyl fluoride. BLD Pharm.

-

Wu, K., et al. (2021). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. Chemical Science, 12(10), 3749-3757.

-

Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.

-

Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.

Sources

- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1384431-40-6|(6-Chloropyridin-3-yl)methanesulfonyl fluoride|BLD Pharm [bldpharm.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

(6-Chloropyridin-3-yl)methanesulfonyl Fluoride: A Versatile Scaffold for Targeted Covalent Inhibitors in Modern Medicinal Chemistry

Abstract

The confluence of robust chemical reactivity and strategic molecular design has propelled the development of targeted covalent inhibitors (TCIs) to the forefront of modern drug discovery. Within this landscape, the sulfonyl fluoride moiety has emerged as a uniquely versatile electrophilic warhead, capable of engaging non-canonical nucleophilic residues in protein targets. This guide provides an in-depth exploration of (6-Chloropyridin-3-yl)methanesulfonyl fluoride, a scaffold that synergistically combines the covalent reactivity of the sulfonyl fluoride group with the proven pharmacological relevance of the chloropyridine core. We will dissect its synthetic accessibility, mechanistic action, and strategic application in the design of next-generation therapeutics, offering both field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug design has progressively embraced covalent inhibition, a strategy that offers profound advantages in potency, duration of action, and the ability to target shallow binding pockets often considered "undruggable" by non-covalent binders.[1] While early covalent drugs primarily targeted the nucleophilic thiol of cysteine residues using warheads like acrylamides, the field has evolved to seek novel reactive groups that can engage other amino acids, thereby expanding the targetable proteome.[1][2]

Sulfonyl fluorides (SFs) have risen to prominence as a class of "tunable" electrophiles.[3][4] Their reactivity is harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction for its reliability and broad applicability, earning it the distinction of being a next-generation "click chemistry".[3][4] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a favorable balance of stability—resisting hydrolysis and reduction—and latent reactivity, which can be unleashed in the presence of a suitable nucleophile within a protein's binding site.[5][6] This controlled reactivity allows SF-containing compounds to form stable covalent adducts with the side chains of tyrosine, lysine, and histidine, opening new avenues for inhibitor design.[3]

The subject of this guide, (6-Chloropyridin-3-yl)methanesulfonyl fluoride, is a bifunctional building block of significant strategic importance. It integrates:

-

A Covalent Warhead: The methanesulfonyl fluoride group provides the capacity for covalent bond formation.

-

A Privileged Scaffold: The pyridine ring is a ubiquitous heterocycle in approved drugs, known for its ability to engage in favorable protein-ligand interactions and for its metabolic stability.[7]

-

A Synthetic Handle: The chlorine atom at the 6-position of the pyridine ring serves as a versatile point for synthetic elaboration via transition-metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[8]

This document will explore the synthesis, mechanistic underpinnings, and strategic deployment of this powerful scaffold in medicinal chemistry.

Synthetic Strategies for Accessing Sulfonyl Fluorides

The synthesis of aryl and alkyl sulfonyl fluorides has evolved from classical methods to more sophisticated and milder protocols, facilitating their incorporation into complex molecules. The most common and robust pathway involves the conversion of a corresponding sulfonyl chloride.

Halogen Exchange: The Workhorse Reaction

The conversion of sulfonyl chlorides to sulfonyl fluorides via nucleophilic fluoride exchange is the most established method.[5][9] This transformation leverages a variety of fluoride sources, each with specific advantages.

-

Potassium Fluoride (KF) with Phase-Transfer Catalysis: Early methods utilized KF in conjunction with a phase-transfer catalyst like 18-crown-6 ether to enhance the solubility and nucleophilicity of the fluoride ion in organic solvents.[5]

-

Potassium Bifluoride (KHF2): As an acidic yet highly nucleophilic source, KHF2 is effective in biphasic reactions, mitigating undesired side reactions by delivering the fluoride anion at the organic-aqueous interface.[9]

-

Tetrabutylammonium Fluoride (TBAF): A soluble and highly reactive fluoride source, TBAF is often used in anhydrous tetrahydrofuran (THF) for efficient conversion at room temperature.[9][10]

The general synthetic approach to (6-Chloropyridin-3-yl)methanesulfonyl fluoride would logically proceed from its sulfonyl chloride precursor, which in turn can be generated from the corresponding sulfonic acid or thiol.

Caption: Plausible synthetic route to the target compound.

Alternative Synthetic Routes

While halogen exchange is prevalent, other methods offer flexibility, especially for late-stage functionalization:

-

From Sulfonic Acids: Direct conversion can be achieved by first forming a sulfonyl chloride in situ using reagents like trichloroacetonitrile and triphenylphosphine, followed by the addition of a fluoride source like TBAF.[9]

-

From Thiols and Disulfides: Direct oxidation and fluorination of thiols or disulfides can be accomplished using reagents like Selectfluor™, which serves as both an oxidant and an electrophilic fluorine source.[9]

-

From Sulfonamides: Tertiary sulfonamides can serve as stable protecting groups for sulfonyl fluorides. Their activation, for instance via N-methylation, generates an electrophilic intermediate that can be converted to the sulfonyl fluoride with a nucleophilic fluoride source.[6]

Mechanism of Action: Covalent Targeting of Non-Cysteine Residues

A covalent inhibitor operates via a two-step mechanism: first, reversible binding to the target protein (governed by non-covalent interactions), followed by the irreversible formation of a covalent bond.[2] This process is characterized by the binding affinity (Ki) and the rate of inactivation (kinact).

The sulfonyl fluoride warhead is particularly adept at targeting nucleophilic residues that are less commonly exploited by other electrophiles. Its reactivity profile makes it an excellent choice for engaging tyrosine and lysine residues, which are frequently located in functionally important regions of protein active sites.[3]

Caption: Two-step mechanism of covalent inhibition by a sulfonyl fluoride.

The reaction with a tyrosine residue, for example, proceeds via nucleophilic attack of the phenolate oxygen on the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonate ester linkage. This reaction is often facilitated by the specific microenvironment of the protein active site, which can correctly orient the reactants and stabilize the transition state.[2]

Strategic Applications in Drug Design and Lead Optimization

The (6-Chloropyridin-3-yl)methanesulfonyl fluoride scaffold is not merely a reactive entity but a sophisticated platform for drug design. Its true power lies in the ability to systematically tune its properties through synthetic modification.

The Role of the 6-Chloro Position

The chlorine atom is the primary site for diversification. Using well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a vast array of aryl, heteroaryl, or alkyl groups can be introduced.[8] This allows for:

-

Exploring New Binding Pockets: Introducing new substituents can allow the molecule to engage with adjacent pockets in the protein active site, increasing affinity and selectivity.

-

Modulating Physicochemical Properties: The addition of different groups can fine-tune lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[11][12][13]

Data Presentation: SAR Table

The following table illustrates a hypothetical structure-activity relationship (SAR) exploration based on modifying the 6-position of the core scaffold.

| Compound ID | R Group (at 6-position) | Target IC50 (nM) | Cellular Potency (nM) | Notes |

| LEAD-001 | -Cl | 500 | 2500 | Initial hit, modest potency. |

| LEAD-002 | -Phenyl | 150 | 800 | Phenyl group likely engages a hydrophobic pocket. |

| LEAD-003 | -4-Fluorophenyl | 80 | 450 | Fluorine addition improves binding, likely via polar interactions. |

| LEAD-004 | -4-Morpholinophenyl | 95 | 300 | Morpholine group enhances solubility and cellular potency. |

| LEAD-005 | -2-Pyrimidinyl | 120 | 600 | Heteroaromatic group may form additional hydrogen bonds. |

digraph "Lead_Optimization_Strategy" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Core [label="(6-Chloropyridin-3-yl)methanesulfonyl fluoride\n(Core Scaffold)", fillcolor="#FBBC05"]; Mod1 [label="Modification at C6-Position\n(e.g., Suzuki Coupling)", fillcolor="#F1F3F4"]; Mod2 [label="Pyridine Ring Modification\n(e.g., N-oxidation, substitution)", fillcolor="#F1F3F4"]; Mod3 [label="Linker Modification\n(e.g., change length/rigidity)", fillcolor="#F1F3F4"]; Outcome1 [label="Improve Potency & Selectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome2 [label="Tune Physicochemical Properties\n(Solubility, Lipophilicity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome3 [label="Optimize ADME Profile\n(Metabolic Stability, Permeability)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Core -> {Mod1, Mod2, Mod3}; Mod1 -> {Outcome1, Outcome2}; Mod2 -> {Outcome2, Outcome3}; Mod3 -> Outcome1;

}

Caption: Strategic vectors for lead optimization.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and modification of the title scaffold.

Protocol 1: General Procedure for the Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride

Objective: To convert (6-Chloropyridin-3-yl)methanesulfonyl chloride to its corresponding fluoride.

Materials:

-

(6-Chloropyridin-3-yl)methanesulfonyl chloride (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware (oven-dried)

Procedure:

-

To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add the aryl sulfonyl chloride (1.0 equiv).

-

Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Add anhydrous THF to dissolve the starting material.

-

Slowly add the TBAF solution (2.0 equiv) to the stirring solution at room temperature.

-

Allow the reaction to stir at room temperature for 18 hours under an argon atmosphere.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position

Objective: To couple an arylboronic acid to the 6-position of the pyridine ring.

Materials:

-

(6-Chloropyridin-3-yl)methanesulfonyl fluoride (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water mixture)

-

Argon or Nitrogen gas supply

Procedure:

-

In a reaction vessel, combine the (6-Chloropyridin-3-yl)methanesulfonyl fluoride (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the vessel with argon three times.

-

Add the degassed solvent system (e.g., Dioxane/H2O, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the coupled product.

Conclusion and Future Outlook

(6-Chloropyridin-3-yl)methanesulfonyl fluoride represents a convergence of key strategic elements in modern medicinal chemistry. It provides a robust and synthetically tractable entry point for the development of targeted covalent inhibitors capable of engaging non-canonical amino acid residues. The inherent stability of the sulfonyl fluoride warhead, combined with the proven utility of the chloropyridine scaffold and the potential for extensive synthetic diversification, positions this molecule as a high-value building block for tackling challenging disease targets.

Future research will likely focus on expanding the library of derivatives through advanced cross-coupling methodologies, exploring its application in covalent fragment-based drug discovery, and deploying it in chemoproteomic platforms to identify novel drug targets. As the demand for highly selective and potent therapeutics with durable pharmacodynamic effects continues to grow, scaffolds like (6-Chloropyridin-3-yl)methanesulfonyl fluoride will be indispensable tools in the arsenal of the medicinal chemist.

References

- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.

- Not all sulfonyl fluorides were created equally - some have oxetanes.

- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.

- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Recent advances in the development of covalent inhibitors. PMC.

- Covalent inhibitors containing sulfonyl fluoride moieties.

- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul

- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?

- Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methyl

- Fluorine in drug discovery: Role, design and case studies.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

Sources

- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. jelsciences.com [jelsciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

Methodological & Application

protocol for protein labeling using (6-Chloropyridin-3-yl)methanesulfonyl fluoride

Application Note: Covalent Protein Labeling with (6-Chloropyridin-3-yl)methanesulfonyl fluoride

Introduction & Mechanistic Basis

(6-Chloropyridin-3-yl)methanesulfonyl fluoride (herein referred to as CPMSF ) is a heteroaryl-methanesulfonyl fluoride probe designed for the covalent modification of nucleophilic amino acid residues. Structurally analogous to the classic serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride), CPMSF incorporates a chloropyridine moiety that alters solubility profiles and offers a distinct scaffold for structure-activity relationship (SAR) studies.

Unlike reversible inhibitors, CPMSF utilizes a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The sulfonyl fluoride (

Mechanism of Action

The labeling reaction proceeds via a nucleophilic substitution at the sulfur center. The protein nucleophile (e.g., the hydroxyl oxygen of a catalytic Serine) attacks the hexavalent sulfur, displacing the fluoride ion. This results in a stable sulfonyl-protein adduct.

Key Advantages of CPMSF:

-

Context-Dependent Reactivity: High stability in aqueous buffer compared to sulfonyl chlorides, reducing non-specific labeling.

-

Stable Adducts: The resulting sulfonamide or sulfonate ester bonds are resistant to reduction and hydrolysis, facilitating downstream mass spectrometry (MS) analysis.

-

Scaffold Utility: The 6-chloropyridine ring provides a handle for further functionalization (e.g., via

reactions) or specific interactions within the active site.

Experimental Workflows

Since CPMSF lacks a bioorthogonal handle (like an alkyne or azide) for direct fluorescence visualization, it is best utilized in two primary workflows:

-

Competition ABPP (Activity-Based Protein Profiling): To determine target engagement and selectivity.

-

Direct Mass Spectrometry (Bottom-Up Proteomics): To map the specific site of modification.

Visualization: Competition ABPP Workflow

Caption: Workflow for Competition Activity-Based Protein Profiling (ABPP) using CPMSF to validate target engagement against a broad-spectrum reporter.

Detailed Protocols

Reagents & Equipment

-

(6-Chloropyridin-3-yl)methanesulfonyl fluoride (CPMSF): Store powder at -20°C.

-

Solvent: Anhydrous DMSO.

-

Buffer: PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer if high concentrations (>100 mM) are used, as primary amines can theoretically compete at high pH, though SFs are generally selective for protein nucleophiles.

-

Broad-Spectrum Probe (for ABPP): Fluorophosphonate-Rhodamine (FP-Rh) or similar serine hydrolase probe.

-

Quenching Reagent: 4X SDS-PAGE Loading Buffer (containing

-mercaptoethanol).

Protocol A: Preparation of Stock Solutions

Critical Step: Sulfonyl fluorides are susceptible to hydrolysis over extended periods. Prepare stocks fresh or store single-use aliquots at -80°C.

-

Weigh 5 mg of CPMSF (MW: ~209.63 g/mol ).

-

Dissolve in anhydrous DMSO to create a 50 mM Master Stock .

-

Vortex vigorously until fully dissolved.

-

Dilute to 1 mM Working Stock in DMSO immediately prior to use.

Protocol B: Competition ABPP (Target Validation)

Goal: Determine if CPMSF binds to specific serine hydrolases by blocking the binding of a fluorescent reporter.

-

Lysate Prep: Dilute proteome (e.g., HeLa or liver lysate) to 1 mg/mL in PBS.

-

Labeling (Step 1):

-

Aliquot 50 µL of lysate into two tubes.

-

Tube A (Control): Add 1 µL DMSO.

-

Tube B (CPMSF): Add 1 µL of CPMSF stock (Final conc: 1, 10, or 50 µM).

-

-

Incubation: Incubate at 25°C (Room Temp) for 30 minutes with gentle agitation.

-

Competition (Step 2): Add FP-Rhodamine (1 µM final) to both tubes.

-

Secondary Incubation: Incubate for 30 minutes at 25°C in the dark.

-

Quench: Add 17 µL of 4X SDS-Loading Buffer and heat at 95°C for 5 minutes.

-

Analysis: Resolve on SDS-PAGE and scan for fluorescence.

-

Interpretation: A disappeared band in Tube B (compared to Tube A) indicates CPMSF successfully labeled that protein.

-

Protocol C: Direct Labeling for Mass Spectrometry

Goal: Identify the exact residue modified by CPMSF.

-

Incubation: Incubate 100 µg of purified protein or lysate with 50 µM CPMSF for 60 mins at RT.

-

Digestion:

-

Precipitate proteins (MeOH/Chloroform) to remove excess probe.

-

Redissolve in 8 M Urea/50 mM NH4HCO3.

-

Reduce (DTT) and Alkylate (Iodoacetamide).

-

Dilute Urea to <1 M and digest with Trypsin (overnight, 37°C).

-

-

LC-MS/MS Analysis:

-

Inject peptides onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Database Search Parameters:

-

Variable Modification: Add a custom modification for the CPMSF adduct.

-

Mass Shift Calculation:

-

CPMSF Formula:

-

Loss of Fluoride (-F): -18.998 Da

-

Net Mass Shift (+Adduct): Add mass of

(+190.63 Da approx). Verify exact mass based on high-res isotopes.

-

-

-

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Probe Concentration | 1 µM – 100 µM | Start at 10 µM for specificity; >100 µM may cause off-target labeling. |

| Incubation Time | 30 – 60 min | Methanesulfonyl fluorides react faster than aryl-SFs but slower than acid chlorides. |

| pH Range | 7.0 – 8.0 | Slightly basic pH promotes nucleophile reactivity (deprotonation of Tyr/Ser). |

| DMSO Tolerance | < 2% (v/v) | High DMSO can denature proteins, altering binding pocket accessibility. |

| Mass Shift (Delta) | +189.973 (Calc.) | Exact mass shift must be calculated based on the specific isotope of Cl (35/37). |

Troubleshooting & Optimization

-

Issue: No Labeling Observed.

-

Cause: Hydrolysis of the probe stock.

-

Solution: Verify stock integrity via LC-MS. Ensure anhydrous DMSO is used.

-

Cause: Target pH too low.

-

Solution: Increase buffer pH to 8.0 to facilitate nucleophile deprotonation.

-

-

Issue: High Background / Precipitation.

-

Cause: Probe insolubility.

-

Solution: The chloropyridine ring is lipophilic. Do not exceed 100 µM in aqueous buffer.

-

References

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[3] Chemical Science. Link

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][4] Chemical Science, 6(5), 2650-2659. Link

-

Petri, L., et al. (2023).[1] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.[1] Pharmaceuticals, 16(4), 512. Link

-

Fadeyi, O. O., et al. (2017).[5] Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.[5][6] ACS Chemical Biology, 12(8), 2015–2020. Link

-

PubChem. (2023). Compound Summary: (6-Chloropyridin-3-yl)methanesulfonyl fluoride.[7][8]Link

Sources

- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1384431-40-6|(6-Chloropyridin-3-yl)methanesulfonyl fluoride|BLD Pharm [bldpharm.com]

- 8. (6-Chloropyridin-3-yl)methanesulfonyl fluoride - CAS:1384431-40-6 - 北京欣恒研科技有限公司 [konoscience.com]

Application Note: (6-Chloropyridin-3-yl)methanesulfonyl Fluoride for Chemoselective Tyrosine Bioconjugation

For: Researchers, scientists, and drug development professionals in chemical biology, proteomics, and biopharmaceutical development.

Introduction: The Emergence of Tyrosine as a Bioconjugation Target

For decades, the field of protein modification has been dominated by chemistries targeting the nucleophilic side chains of lysine and cysteine residues.[1] While powerful, these methods can suffer from limitations such as product heterogeneity due to the high abundance of surface-exposed lysines, or the need for genetic engineering to introduce free cysteines.[2] Consequently, there is a growing demand for robust and selective methods to modify other natural amino acids.[3]

Tyrosine, with its unique phenolic side chain, has emerged as a compelling alternative.[1][2] Its relatively low abundance on protein surfaces and the distinct reactivity of its hydroxyl group allow for highly site-selective modifications, yielding homogenous bioconjugates.[2][4] This precision is critical for applications ranging from the development of antibody-drug conjugates (ADCs) with consistent therapeutic properties to the creation of precisely labeled proteins for advanced imaging and diagnostic tools.[1]

Among the reagents developed for tyrosine modification, sulfonyl fluorides have become prominent due to their exceptional balance of stability in aqueous media and potent, selective reactivity with the tyrosine phenol.[5][6] This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been recognized as a form of "click chemistry" for its reliability and high efficiency under bio-compatible conditions.[1][7][8][9] This document provides a detailed guide to the application of (6-Chloropyridin-3-yl)methanesulfonyl fluoride , a heteroaromatic sulfonyl fluoride, for the targeted covalent modification of tyrosine residues on proteins.

Mechanism of Action: The SuFEx Reaction with Tyrosine

The covalent modification of tyrosine by (6-Chloropyridin-3-yl)methanesulfonyl fluoride proceeds via a nucleophilic aromatic substitution-like mechanism at the hexavalent sulfur center, known as Sulfur(VI) Fluoride Exchange (SuFEx).[9]

The key steps are as follows:

-

Deprotonation of Tyrosine: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of a surface-accessible tyrosine residue to form the more nucleophilic phenoxide ion. The local microenvironment of the protein plays a crucial role; proximal basic residues such as lysine, arginine, or histidine can facilitate this deprotonation, thereby enhancing the reactivity of a specific tyrosine.[6][10]

-

Nucleophilic Attack: The resulting tyrosinate anion attacks the electrophilic sulfur atom of the methanesulfonyl fluoride moiety.

-

Fluoride Displacement: This attack leads to the displacement of the fluoride ion, which is a favorable leaving group in this context, forming a stable covalent sulfonate ester bond between the reagent and the tyrosine residue.[11]

The incorporation of the 6-chloropyridinyl group is significant. As an electron-withdrawing heteroaromatic system, it is expected to increase the electrophilicity of the sulfur center, potentially enhancing the reaction rate compared to alkyl or simple aryl sulfonyl fluorides. This allows the reaction to proceed efficiently under mild, biocompatible conditions. Sulfonyl fluorides are generally stable to hydrolysis and reactions with other nucleophilic amino acids like cysteine, although reactivity with lysine can occur under certain conditions.[11][12]

Figure 1: Mechanism of Tyrosine Bioconjugation via SuFEx.

Experimental Protocols

This section provides a general, step-by-step protocol for the bioconjugation of a model protein with (6-Chloropyridin-3-yl)methanesulfonyl fluoride. Optimization may be required depending on the specific protein's properties (e.g., isoelectric point, stability, and tyrosine accessibility).

Materials and Reagents

-

Protein of Interest (POI): e.g., Myoglobin, Lysozyme, or a specific antibody, at a stock concentration of 5-10 mg/mL.

-

(6-Chloropyridin-3-yl)methanesulfonyl fluoride: (CAS 1384431-40-6).

-

Reaction Buffer: 50 mM Sodium Phosphate or HEPES buffer, pH 8.0-8.5.

-

Organic Co-solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-Exclusion Chromatography (e.g., PD-10 desalting columns) or Dialysis cassettes (MWCO appropriate for the POI).

-

Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (LC-MS or MALDI-TOF).

Reagent Preparation

-

Protein Solution: Prepare the POI in the reaction buffer to a final concentration of 1-5 mg/mL (approximately 20-100 µM, depending on molecular weight). If the protein is stored in a buffer containing primary amines (like Tris), it must be buffer-exchanged into the reaction buffer prior to conjugation.

-

Sulfonyl Fluoride Stock Solution: Prepare a 10-50 mM stock solution of (6-Chloropyridin-3-yl)methanesulfonyl fluoride in anhydrous DMSO or DMF. This solution should be prepared fresh before each experiment to minimize potential hydrolysis.

Conjugation Reaction

-

Initiate Reaction: Add the required volume of the sulfonyl fluoride stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess of reagent over protein). The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-